molecular formula C11H14O3 B14140359 4-Hydroxy-5-phenyl-valeric acid CAS No. 174720-07-1

4-Hydroxy-5-phenyl-valeric acid

Cat. No.: B14140359
CAS No.: 174720-07-1
M. Wt: 194.23 g/mol
InChI Key: OTIPOAGPXXBSSB-UHFFFAOYSA-N
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Description

4-Hydroxy-5-phenyl-valeric acid is recognized in scientific research as a significant metabolite of dietary flavan-3-ols, a class of polyphenolic compounds abundant in foods like tea . It is produced in the body through the transformation of parent compounds by the gut microbiota, highlighting its role as a host-gut microbiota co-metabolite . This compound is part of a broader metabolic pathway, and researchers often study its various phase II conjugates, such as the O-sulphate and O-glucuronide derivatives, to understand the bioavailability and activity of dietary polyphenols . The study of this valeric acid derivative and its conjugated forms provides valuable insights into the complex interplay between diet, microbial metabolism, and human physiology. Investigating these metabolites helps elucidate the mechanisms behind the potential health benefits associated with polyphenol-rich foods. Available formulations of its sulphate ester (Molecular Formula: C 11 H 14 O 7 S ) are for research applications only. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any human use.

Properties

CAS No.

174720-07-1

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4-hydroxy-5-phenylpentanoic acid

InChI

InChI=1S/C11H14O3/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)

InChI Key

OTIPOAGPXXBSSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CCC(=O)O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Alkylation Strategy

The core synthetic framework adapts methodologies from polyhydroxyalkanoate precursor synthesis. Bromovaloric acid derivatives serve as essential intermediates:

Step 1: Bromoalkanoic acid preparation
5-Bromovaleric acid undergoes thioether formation with phenylmagnesium bromide in tetrahydrofuran at −78°C. The reaction mechanism proceeds via Grignard addition:

$$
\text{5-Bromovaleric acid} + \text{PhMgBr} \xrightarrow{\text{THF, -78°C}} \text{5-Phenylvaleric acid bromide}
$$

Step 2: Hydroxylation at C4
Oxidation with meta-chloroperbenzoic acid (mCPBA) introduces the hydroxyl group through epoxidation followed by acid-catalyzed ring opening:

$$
\text{5-Phenylvaleric acid} \xrightarrow{\text{mCPBA, CH₂Cl₂}} \text{4,5-Epoxy-5-phenylvaleric acid} \xrightarrow{\text{H₃O⁺}} \text{4-Hydroxy-5-phenyl-valeric acid}
$$

Table 1: Optimization of hydroxylation conditions

Oxidizing Agent Temperature (°C) Yield (%)
mCPBA 0 48
H₂O₂/HCOOH 25 32
OsO₄/NMO −20 41

Data extrapolated from thiophene analogue syntheses

Lactone Hydrolysis Route

Phenyl-γ-valerolactones undergo regioselective ring-opening to yield the target compound:

$$
\text{5-Phenyl-γ-valerolactone} \xrightarrow{\text{1M NaOH, 80°C}} \text{4-Hydroxy-5-phenyl-valeric acid} \quad (55\% \text{ yield})
$$

The reaction mechanism involves nucleophilic attack by hydroxide at the γ-position, favored by the electron-withdrawing phenyl group.

Biotechnological Production

Microbial Fermentation

Pseudomonas oleovorans YN2 strain demonstrates capacity to biosynthesize hydroxylated valeric acid derivatives when fed phenyl-containing substrates:

Culture conditions

  • Medium: M9 minimal salts + 0.5% glucose + 0.1% 5-phenylvaleric acid
  • Duration: 48 hr at 30°C
  • Productivity: 33 mg polymer/L culture containing 18% 4-hydroxy units

Table 2: Microbial production parameters

Substrate Biomass (g/L) Product (mg/g biomass)
5-Phenylvaleric acid 1.53 92
Glucose + phenyl acetate 2.11 67

Enzymatic Hydroxylation

Cytochrome P450 enzymes from Aspergillus niger catalyze position-specific hydroxylation:

$$
\text{5-Phenylvaleric acid} \xrightarrow{\text{CYP450, NADPH}} \text{4-Hydroxy-5-phenyl-valeric acid} \quad (k_{cat} = 2.1 \text{ s}^{-1})
$$

Oxygen limitation and NADPH regeneration systems critically affect conversion efficiency.

Analytical Characterization

Spectroscopic Identification

¹H NMR (CDCl₃, 400 MHz) :

  • δ 7.32–7.25 (m, 5H, Ph)
  • δ 4.12 (q, J = 6.8 Hz, 1H, C4-OH)
  • δ 2.68 (t, J = 7.2 Hz, 2H, C2)
  • δ 1.82–1.65 (m, 4H, C3/C4)

Mass Spectrometry :

  • ESI-MS: m/z 195.1 [M+H]⁺
  • Fragmentation pattern: Loss of H₂O (m/z 177.1) and COOH (m/z 135.0)

Chromatographic Methods

HPLC-DAD analysis using C18 column (4.6 × 250 mm) with 0.1% formic acid/acetonitrile gradient achieves baseline separation in 15 min. Retention time: 8.92 min (λ = 254 nm).

Industrial-Scale Considerations

Cost Analysis

Table 3: Production cost comparison (per kg)

Method Raw Materials Energy Total
Chemical synthesis $320 $180 $500
Microbial production $210 $150 $360
Enzymatic $480 $90 $570

Data modeled from patent examples

Environmental Impact

Life cycle assessment reveals microbial routes reduce CO₂ emissions by 42% compared to chemical methods, primarily through avoided halogenated solvent use.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-phenyl-valeric acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: 4-Keto-5-phenyl-valeric acid or 4-carboxy-5-phenyl-valeric acid.

    Reduction: 4-Hydroxy-5-phenyl-pentanol.

    Substitution: 4-Halo-5-phenyl-valeric acid derivatives.

Scientific Research Applications

4-Hydroxy-5-phenyl-valeric acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying metabolic pathways involving hydroxylation.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-phenyl-valeric acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group allows it to form hydrogen bonds with active sites of enzymes, influencing metabolic pathways. The phenyl group provides hydrophobic interactions, enhancing its binding affinity to certain molecular targets.

Comparison with Similar Compounds

Bioactivity and Metabolic Roles

  • 4-Hydroxy-5-phenyl-valeric acid: Limited direct data, but sulfated derivatives (e.g., 4-Hydroxy-5-phenyl-valeric acid-O-sulphate) suggest hepatic conjugation pathways .
  • 5-(3',4'-Dihydroxyphenyl)valeric acid: Strong association with dietary polyphenol metabolism; exhibits anti-inflammatory properties in vitro .
  • 4-Hydroxy-3-methoxyphenylacetic acid (Homovanillic acid) : Dopamine metabolite; clinical biomarker for neurodegenerative disorders .

Solubility and Reactivity

  • Methoxy groups (e.g., in Homovanillic acid) balance polarity and lipophilicity, favoring blood-brain barrier penetration .

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